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3,3-Dichloro-1,1,1-trifluoroacetone hydrate - 1049731-87-4

3,3-Dichloro-1,1,1-trifluoroacetone hydrate

Catalog Number: EVT-438871
CAS Number: 1049731-87-4
Molecular Formula: C3H3Cl2F3O2
Molecular Weight: 198.95 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,3-Dichloro-1,1,1-trifluoroacetone hydrate is a synthetic intermediate . It has a molecular weight of 198.96 . The IUPAC name for this compound is 3,3-dichloro-1,1,1-trifluoroacetone hydrate .

Molecular Structure Analysis

The InChI code for 3,3-Dichloro-1,1,1-trifluoroacetone hydrate is 1S/C3HCl2F3O.H2O/c4-2(5)1(9)3(6,7)8;/h2H;1H2 . This code provides a specific description of the molecule’s structure.

Chemical Reactions Analysis

3,3-Dichloro-1,1,1-trifluoroacetone is used as a reagent to synthesize Panomifene, which is an analogue to tamoxifen, an antiestrogen currently used as a therapeutic agent against breast cancer .

Physical And Chemical Properties Analysis

The compound is a liquid at ambient temperature . It has a boiling point of 103°C .

Overview

3,3-Dichloro-1,1,1-trifluoroacetone hydrate is a chemical compound with the molecular formula C3H3Cl2F3O2\text{C}_3\text{H}_3\text{Cl}_2\text{F}_3\text{O}_2 and a CAS number of 1049731-87-4. It is classified as a halogenated ketone, specifically a derivative of trifluoroacetone. This compound is known for its applications in organic synthesis, particularly in the preparation of fluorinated compounds and as an intermediate in various chemical processes .

Synthesis Analysis

The synthesis of 3,3-Dichloro-1,1,1-trifluoroacetone hydrate can be achieved through several methods:

  1. Halogenation of Trifluoroacetone: The primary method involves the halogenation of 1,1,1-trifluoroacetone using chlorine or other halogens under controlled conditions. This process typically requires a catalyst and specific reaction conditions to ensure selectivity towards the desired dichloro compound.
  2. Hydration Process: Following the halogenation, the product can be hydrated to form the hydrate version. This often involves dissolving the dichloro compound in water under specific conditions to facilitate hydration without leading to hydrolysis of the ketone group .

Technical Details

  • Reaction Conditions: The reactions are usually conducted at elevated temperatures and may require inert atmospheres to prevent unwanted side reactions.
  • Catalysts Used: Transition metal catalysts are often employed to enhance reaction rates and selectivity during halogenation processes .
Molecular Structure Analysis

The molecular structure of 3,3-Dichloro-1,1,1-trifluoroacetone hydrate features:

  • Functional Groups: The compound contains two chlorine atoms and three fluorine atoms attached to a central carbon atom.
  • Hydrate Formation: The presence of water molecules in the structure indicates that it forms a hydrate, which can influence its physical properties.

Structural Data

  • Molecular Weight: Approximately 202.96 g/mol.
  • Boiling Point: The boiling point is recorded at approximately 103 °C .
Chemical Reactions Analysis

3,3-Dichloro-1,1,1-trifluoroacetone hydrate participates in various chemical reactions:

  1. Nucleophilic Substitution Reactions: Due to the presence of halogens, this compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to chlorine.
  2. Reduction Reactions: It can also be reduced to yield less chlorinated or fully fluorinated derivatives depending on the reducing agent used.

Technical Details

  • Reagents Used: Common reagents include sodium borohydride or lithium aluminum hydride for reduction processes.
  • Reaction Conditions: These reactions often require anhydrous conditions to prevent hydrolysis of the ketone.
Mechanism of Action

The mechanism of action for 3,3-Dichloro-1,1,1-trifluoroacetone hydrate primarily revolves around its role as an electrophile in organic synthesis:

  • Electrophilic Character: The presence of electron-withdrawing groups (chlorine and fluorine) enhances its electrophilic character, making it susceptible to nucleophilic attack.
  • Intermediate Formation: Upon reaction with nucleophiles, it forms various intermediates that can lead to more complex fluorinated compounds used in pharmaceuticals and agrochemicals .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a colorless liquid or crystalline solid.
  • Solubility: Soluble in organic solvents like acetone and ether but has limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: It is stable under normal conditions but should be stored away from strong bases or reducing agents which may lead to decomposition.
  • Hazards: Classified as an irritant; appropriate safety measures should be taken during handling .
Applications

3,3-Dichloro-1,1,1-trifluoroacetone hydrate has several scientific uses:

  • Synthesis of Fluorinated Compounds: It serves as an intermediate in the synthesis of various fluorinated organic compounds used in pharmaceuticals and agrochemicals.
  • Research Applications: Utilized in studies involving fluorinated ketones and their biological activities due to their unique properties imparted by halogenation.

This compound's versatility makes it valuable for researchers looking into new synthetic pathways and applications within medicinal chemistry and materials science .

Synthetic Methodologies and Catalytic Innovations

Industrial-Scale Synthesis via Modified Swarts Reaction

The industrial production of 3,3-Dichloro-1,1,1-trifluoroacetone (DCTFA) primarily utilizes a modified Swarts reaction applied to pentachloroacetone (PCA). This halogen exchange process replaces specific chlorine atoms with fluorine atoms under controlled conditions. The conventional Swarts reaction employs antimony trifluoride (SbF₃) for halogen exchange but faces limitations in selectivity and yield when applied to polyhalogenated ketones. The modified approach addresses these challenges through catalytic composition optimization and reaction parameter precision [1] [7].

The core reaction proceeds as follows:Pentachloroacetone (CCl₃C(O)CCl₃) + SbF₃ → DCTFA (CF₃C(O)CHCl₂) + SbCl₃

Key industrial modifications include:

  • Catalyst System Enhancement: Utilizing a composite catalyst system combining SbF₃ with chlorine or antimony pentachloride (SbCl₅) to improve fluorine atom transfer efficiency and regioselectivity
  • Temperature Staging: Implementing a stepwise temperature profile (60–120°C) to minimize side-product formation such as over-fluorinated derivatives or decomposition products
  • Solvent-Free Operation: Conducting the reaction in molten SbF₃ to enhance mass transfer and eliminate solvent contamination [2] [7]

Industrial data reveals that this optimized process achieves DCTFA yields exceeding 85% at pilot scales, with the critical process parameters detailed below:

Table 1: Optimized Parameters for Industrial DCTFA Production via Modified Swarts Reaction

Process VariableOptimal RangeImpact on Yield
Reaction Temperature80–100°C<80°C: Incomplete conversion; >100°C: Decomposition
SbF₃:PCA Molar Ratio2.8:1–3.2:1Lower ratios reduce yield; Higher ratios increase costs
Reaction Duration4–6 hoursShorter times: Unreacted PCA; Longer: Side products
Catalyst ActivationSbCl₅ (5–7 mol%)Enhances fluorination kinetics by 40%

This methodology has enabled multi-ton production of DCTFA hydrate with consistent purity (>97%), serving as the foundation for downstream fine chemical synthesis [1] [3].

Fluorination of Pentachloroacetone: Antimony- vs. Aluminum-Based Catalytic Systems

The fluorination of pentachloroacetone employs two principal catalytic systems: antimony-based catalysts and aluminum-based alternatives. Each system exhibits distinct advantages and limitations in DCTFA synthesis.

Antimony Trihalide Systems (SbF₃/SbCl₅)

  • Mechanism: Operates through a cascade of halogen exchange reactions where chlorine atoms are sequentially replaced by fluorine. The SbCl₅ co-catalyst generates in situ Cl₂, maintaining antimony in a mixed oxidation state (Sb³⁺/Sb⁵⁺) that enhances catalytic turnover [5] [7].
  • Performance Metrics:
  • Conversion: 92–95%
  • Selectivity to DCTFA: 83–87%
  • By-products: 3,3,3-Trichloro-1,1,1-trifluoroacetone (TCTFA, 5–8%) and oligomeric residues (2–4%)
  • Limitations: Catalyst deactivation occurs after 3–4 cycles due to SbCl₃ accumulation, necessitating resource-intensive regeneration [1] [6].

Aluminum Fluoride Systems (AlF₃)

  • Mechanism: Functions via a Lewis acid-mediated pathway where AlF₃ activates PCA through carbonyl coordination, facilitating nucleophilic fluorine substitution at the α-carbon positions.
  • Performance Advantages:
  • Higher functional group tolerance for substrates with acid-sensitive groups
  • Reduced heavy metal contamination in products
  • Regenerability without significant activity loss (>15 cycles reported) [6]
  • Challenges:
  • Lower reaction rates requiring extended times (8–12 hours)
  • Moderate selectivity (70–75%) due to competing decarbonylation

Table 2: Comparative Analysis of Catalytic Systems for PCA Fluorination

ParameterSbF₃/SbCl₅ SystemAlF₃ System
Temperature Range80–100°C120–140°C
Catalyst Loading300–350 mol%150–200 mol%
DCTFA Selectivity83–87%70–75%
By-product FormationTCTFA (5–8%)COF₂ (15–20%)
Catalyst RecyclabilityLimited (3–4 cycles)High (>15 cycles)
Heavy Metal Residues200–500 ppm<10 ppm

Recent innovations focus on hybrid catalysts such as SbF₃ supported on AlF₃, which reportedly enhance selectivity to 89% while reducing antimony leaching by 70% [6].

Hydrolysis Optimization for Trifluorolactic Acid Derivatives: pH-Dependent Reaction Dynamics

DCTFA hydrate serves as a critical precursor for trifluorolactic acid derivatives through alkaline hydrolysis. This transformation exhibits pronounced pH dependence, requiring strict maintenance of pH >12 throughout the reaction to achieve industrially viable yields (>90%). The hydrolysis mechanism proceeds through sequential hydroxylation and Favorskii rearrangement pathways [1].

Optimized Hydrolysis Protocol:

  • Reagent Profile: DCTFA trihydrate (1 eq.) + 30 wt% NaOH (4 eq.)
  • Temperature Control: <25°C during reagent addition to prevent ketone decomposition
  • Critical pH Maintenance: Continuous NaOH addition to counteract acid generation and sustain pH >12. Below pH 11.5, hydrolysis stalls at the trifluoropyruvaldehyde intermediate stage, reducing trifluorolactate yield by 40–60% [1]

The reaction sequence is as follows:

  • Nucleophilic Addition: OH⁻ attacks the carbonyl carbon of DCTFA hydrate, forming a tetrahedral intermediate
  • Elimination: Concerted departure of chloride ions generates trifluoropyruvaldehyde
  • Cannizzaro Reaction: Aldehyde disproportionation under strong base yields trifluorolactic acid

Process Scalability Insights:

  • Pilot-scale runs (1 mol batches) achieved 92–94% isolated yield of sodium trifluorolactate
  • Acidification and extraction provide trifluorolactic acid (purity >98%)
  • The reaction exhibits first-order kinetics with respect to [OH⁻] between pH 12–14, with rate constant k = 2.3 × 10⁻³ min⁻¹ at 25°C [1]

Table 3: Impact of pH on Hydrolysis Products from DCTFA Hydrate

Reaction pHTrifluorolactic Acid Yield (%)Major By-productsReaction Completion Time
10.0–11.028–35%Trifluoropyruvaldehyde (55–60%)>6 hours
11.5–12.065–72%Unhydrolyzed DCTFA (15–20%)4–5 hours
12.5–13.088–94%Trace sodium trifluoroacetate (<2%)1–1.5 hours

This pH-sensitive protocol enables cost-effective production of trifluorolactates for pharmaceutical applications, including antiviral agents and chiral synthons [1].

Chlorination-Decarboxylation Pathways from Trifluoroacetoacetate Precursors

Alternative synthetic routes to DCTFA employ chlorination-decarboxylation of trifluoroacetoacetate esters, circumventing the need for pentachloroacetone. This two-step methodology offers advantages in by-product management and feedstock flexibility [3] [6].

Step 1: ChlorinationEthyl trifluoroacetoacetate undergoes exhaustive α-chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas:CF₃C(O)CH₂CO₂Et + 2Cl₂ → CF₃C(O)CHCl₂CO₂Et + 2HCl

  • Catalytic Requirement: Radical initiators (AIBN, 0.5–1 mol%) at 70–80°C
  • Conversion: >95%
  • Selectivity to dichloro intermediate: 90–93%

Step 2: DecarboxylationThe dichlorinated ester undergoes hydrolytic decarboxylation:CF₃C(O)CHCl₂CO₂Et + H₂O → CF₃C(O)CHCl₂ + CO₂ + EtOH

  • Conditions: 10–15% H₂SO₄, reflux (100–110°C), 3–4 hours
  • Yield: 82–85%
  • By-products: Trifluoroacetic acid (3–5%) from over-hydrolysis [3]

Catalytic Innovations:

  • Phase-Transfer Catalysis: Benzyltriethylammonium chloride enhances interfacial kinetics in biphasic decarboxylation, reducing reaction time by 40%
  • Acid-Stable Catalysts: Sulfonated silica materials minimize trifluoroacetyl group hydrolysis, improving selectivity to 95%

Process Economics:

  • Raw material costs: 15–20% lower than Swarts route
  • Environmental impact: Avoids heavy metal catalysts but generates chloride salts requiring treatment

This pathway demonstrates particular value for specialty-grade DCTFA production where heavy metal residues must meet stringent limits (<1 ppm) [3] [6].

Properties

CAS Number

1049731-87-4

Product Name

3,3-Dichloro-1,1,1-trifluoroacetone hydrate

IUPAC Name

3,3-dichloro-1,1,1-trifluoropropan-2-one;hydrate

Molecular Formula

C3H3Cl2F3O2

Molecular Weight

198.95 g/mol

InChI

InChI=1S/C3HCl2F3O.H2O/c4-2(5)1(9)3(6,7)8;/h2H;1H2

InChI Key

MLEKWOQVHQYTNH-UHFFFAOYSA-N

SMILES

C(C(=O)C(F)(F)F)(Cl)Cl.O

Canonical SMILES

C(C(=O)C(F)(F)F)(Cl)Cl.O

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